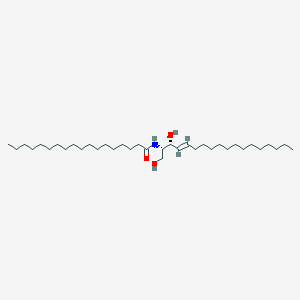

C18-Ceramide

Beschreibung

Eigenschaften

IUPAC Name |

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]octadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H71NO3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(40)37-34(33-38)35(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h29,31,34-35,38-39H,3-28,30,32-33H2,1-2H3,(H,37,40)/b31-29+/t34-,35+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VODZWWMEJITOND-NXCSZAMKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H71NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001317818 | |

| Record name | C18-Ceramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

566.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cer(d18:1/18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004950 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble | |

| Record name | Cer(d18:1/18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004950 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2304-81-6 | |

| Record name | C18-Ceramide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2304-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C18-Ceramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cer(d18:1/18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004950 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

C18-Ceramide's Mechanism of Action in Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramides (B1148491), a class of sphingolipids, are critical signaling molecules implicated in a variety of cellular processes, including the regulation of apoptosis. Among the various ceramide species, C18-ceramide, containing a stearoyl acyl chain, has emerged as a significant player in inducing programmed cell death in various cell types, particularly cancer cells. This technical guide provides an in-depth exploration of the molecular mechanisms by which C18-ceramide exerts its pro-apoptotic effects. It details the core signaling pathways, direct molecular targets, and the intricate crosstalk with other cellular components. This document summarizes key quantitative data, provides detailed experimental methodologies for studying ceramide-induced apoptosis, and presents visual representations of the signaling cascades to facilitate a comprehensive understanding for researchers and professionals in drug development.

Core Mechanisms of C18-Ceramide-Induced Apoptosis

C18-ceramide triggers apoptosis through a multi-faceted approach, primarily by targeting key regulatory nodes in the cell death machinery. The principal mechanisms include the direct activation of protein phosphatases, modulation of mitochondrial function, and influencing the balance of pro- and anti-apoptotic proteins.

Direct Activation of Protein Phosphatases

A primary mechanism of C18-ceramide action is the direct activation of serine/threonine protein phosphatases, particularly Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A).[1][2][3][4] This activation is stereospecific, with the natural D-erythro-C18-ceramide being the active form.[1] The activation of these phosphatases leads to the dephosphorylation of key proteins involved in cell survival and proliferation, thereby tipping the balance towards apoptosis. For instance, ceramide-activated PP1 can dephosphorylate and inactivate anti-apoptotic proteins like Bcl-2.

Mitochondrial Outer Membrane Permeabilization (MOMP)

C18-ceramide plays a crucial role in initiating the intrinsic pathway of apoptosis by inducing Mitochondrial Outer Membrane Permeabilization (MOMP).[5][6] This is a critical event that leads to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondrial intermembrane space into the cytosol.[5][6][7] C18-ceramide is capable of forming channels in the mitochondrial outer membrane, which are large enough to allow the passage of these proteins.[5][7] This process is regulated by the Bcl-2 family of proteins.[8][9]

Regulation of Bcl-2 Family Proteins

The pro-apoptotic action of C18-ceramide is intricately linked to its ability to modulate the activity of the Bcl-2 family of proteins.[10][11] C18-ceramide can directly interact with and influence the function of both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members of this family.[12] By promoting the activation and oligomerization of Bax and Bak, C18-ceramide facilitates the formation of pores in the mitochondrial membrane, leading to MOMP.[12] Conversely, it can inhibit the function of anti-apoptotic Bcl-2 proteins, further promoting cell death.[13][14]

Caspase Activation

The release of cytochrome c from the mitochondria, triggered by C18-ceramide, initiates a cascade of events leading to the activation of caspases, the executioners of apoptosis.[15] Cytochrome c, in the cytosol, binds to Apaf-1 and pro-caspase-9 to form the apoptosome, which in turn activates caspase-9. Activated caspase-9 then cleaves and activates downstream effector caspases, such as caspase-3, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.[14][15][16] C18-ceramide has been shown to induce the activation of both initiator caspase-8 and effector caspase-3.[16]

Interplay with Ganglioside GD3

The pro-apoptotic signaling of C18-ceramide can be amplified through its interaction with other lipids, notably the ganglioside GD3.[17][18][19] Ceramide exposure can lead to the accumulation of GD3, which can then translocate to the mitochondria and contribute to mitochondrial damage and the release of pro-apoptotic factors.[6][18][19] Preventing the accumulation of GD3 has been shown to block ceramide-induced apoptosis, highlighting the importance of this crosstalk.[17][19]

Quantitative Data on C18-Ceramide's Pro-Apoptotic Activity

The following tables summarize key quantitative data from various studies investigating the pro-apoptotic effects of C18-ceramide and other ceramides.

| Parameter | Value | Cell Line/System | Reference |

| EC50 for PP1c activation by D-erythro-C18-ceramide | 4.45 µM (in the presence of phosphatidic acid) | In vitro | [1] |

| EC50 for PP1c activation by D-erythro-C18-ceramide | 6.25 µM (in the presence of 150 mM KCl) | In vitro | [1] |

| EC50 for PP2A activation by D-erythro-C18-ceramide | ~10 µM | In vitro | [1] |

| IC50 for C2-ceramide | 32.7 µM | C6 cells | [20] |

| IC50 for C2-ceramide | 56.91 µM | CCD-18Co cells | [20] |

Table 1: Quantitative data on ceramide's enzymatic activation and cytotoxicity.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate C18-ceramide-induced apoptosis.

Cell Treatment with Ceramide

-

Preparation of Ceramide Stock Solution: C18-ceramide is a lipid and requires a suitable solvent for cellular delivery. A common method is to dissolve C18-ceramide in a solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to create a high-concentration stock solution.

-

Cell Treatment: Cells are typically seeded in appropriate culture vessels and allowed to adhere overnight. The ceramide stock solution is then diluted in cell culture medium to the desired final concentration. It is crucial to include a vehicle control (medium with the same concentration of the solvent used for the ceramide stock) in all experiments. For example, SH-SY5Y cells can be treated with C2-ceramide at a concentration of 10 to 50 µM for up to 24 hours.[21]

Apoptosis Assays

-

Caspase Activity Assay: Caspase-3/7 activity can be measured using commercially available kits. These assays typically use a luminogenic or fluorogenic substrate that is cleaved by active caspases, producing a detectable signal. For instance, caspase 3/7 activity in IM-FEN cells treated with C2- and C6-ceramides was measured at various time points (3, 6, and 12 hours).[22]

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent dye that intercalates with DNA but can only enter cells with compromised membranes (late apoptotic/necrotic cells).

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This method detects DNA fragmentation, a hallmark of late-stage apoptosis. The TUNEL assay enzymatically labels the free 3'-OH ends of DNA fragments with fluorescently labeled dUTPs.

Analysis of Mitochondrial Events

-

Mitochondrial Membrane Potential (ΔΨm) Measurement: The loss of ΔΨm is an early event in apoptosis. This can be assessed using fluorescent dyes like JC-1 or TMRE. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.

-

Cytochrome c Release Assay: This is typically performed by cell fractionation followed by Western blotting. The cytosolic fraction is separated from the mitochondrial fraction, and the presence of cytochrome c in the cytosol is detected using a specific antibody.

Western Blot Analysis

Western blotting is a key technique to analyze the expression and post-translational modifications of proteins involved in the C18-ceramide signaling pathway. This includes:

-

Bcl-2 family proteins: To assess changes in the levels of pro-apoptotic (Bax, Bak) and anti-apoptotic (Bcl-2, Bcl-xL) proteins.

-

Caspases: To detect the cleavage and activation of caspases (e.g., caspase-3, caspase-8, caspase-9).

-

Phosphatase substrates: To examine the dephosphorylation of target proteins following ceramide treatment. For example, western blot analysis was used to detect the expression of Txnip, Trx1, p38, caspase-3 and cleaved-caspase-3 proteins in cells treated with C2-ceramide.[23]

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in C18-ceramide-induced apoptosis.

Caption: C18-Ceramide induced apoptosis signaling cascade.

Caption: Workflow for studying C18-ceramide induced apoptosis.

Conclusion

C18-ceramide is a potent pro-apoptotic lipid that acts through a complex and interconnected network of signaling pathways. Its ability to directly activate protein phosphatases, induce mitochondrial dysfunction, and modulate the Bcl-2 family of proteins makes it a critical regulator of programmed cell death. A thorough understanding of these mechanisms is essential for researchers in the field of apoptosis and for professionals involved in the development of novel cancer therapeutics that aim to exploit these pathways. The experimental protocols and visualizations provided in this guide serve as a valuable resource for designing and interpreting studies on C18-ceramide-mediated apoptosis. Further research into the specific downstream targets of C18-ceramide and its interplay with other cellular signaling networks will undoubtedly uncover new avenues for therapeutic intervention.

References

- 1. Long chain ceramides activate protein phosphatase-1 and protein phosphatase-2A. Activation is stereospecific and regulated by phosphatidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protein Phosphatase 1α Mediates Ceramide-induced ERM Protein Dephosphorylation: A NOVEL MECHANISM INDEPENDENT OF PHOSPHATIDYLINOSITOL 4, 5-BIPHOSPHATE (PIP2) AND MYOSIN/ERM PHOSPHATASE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sphingolipids and cancer: ceramide and sphingosine-1-phosphate in the regulation of cell death and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ceramide-activated protein phosphatase - Wikipedia [en.wikipedia.org]

- 5. Regulation of ceramide channel formation and disassembly: Insights on the initiation of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sphingolipids: regulators of crosstalk between apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ceramide Channels Increase the Permeability of the Mitochondrial Outer Membrane to Small Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation of ceramide channels by Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. science.umd.edu [science.umd.edu]

- 10. Regulation of mitochondrial ceramide distribution by members of the BCL-2 family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Apoptotic Sphingolipid Ceramide in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ceramide formation leads to caspase-3 activation during hypoxic PC12 cell death. Inhibitory effects of Bcl-2 on ceramide formation and caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Ceramide induces apoptosis via caspase-dependent and caspase-independent pathways in mesenchymal stem cells derived from human adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Ceramide Promotes Apoptosis in Chronic Myelogenous Leukemia-Derived K562 Cells by a Mechanism Involving Caspase-8 and JNK - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Sphingolipids: Key Regulators of Apoptosis and Pivotal Players in Cancer Drug Resistance [mdpi.com]

- 18. GD3 ganglioside and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Ceramide in the Molecular Mechanisms of Neuronal Cell Death. The Role of Sphingosine-1-Phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Modulation of Ceramide-Induced Apoptosis in Enteric Neurons by Aryl Hydrocarbon Receptor Signaling: Unveiling a New Pathway beyond ER Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Ceramide induces the apoptosis of non-small cell lung cancer cells through the Txnip/Trx1 complex - PMC [pmc.ncbi.nlm.nih.gov]

The Role of C18-Ceramide in Mitochondrial Outer Membrane Permeabilization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondrial outer membrane permeabilization (MOMP) represents a critical juncture in the intrinsic pathway of apoptosis, often described as the "point of no return." Among the diverse molecular players orchestrating this event, the sphingolipid C18-ceramide has emerged as a key effector. This technical guide provides an in-depth examination of the mechanisms by which C18-ceramide induces MOMP. It details the formation of ceramide channels, the interplay with Bcl-2 family proteins, and the synergistic actions that lead to the release of pro-apoptotic factors from the mitochondrial intermembrane space. This document synthesizes quantitative data from key studies, presents detailed experimental protocols for investigating these phenomena, and provides visual representations of the underlying signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

Ceramides (B1148491) are a class of bioactive sphingolipids involved in a myriad of cellular processes, including cell cycle arrest, senescence, and apoptosis.[1] Structurally, they consist of a sphingosine (B13886) backbone N-acylated with a fatty acid of varying chain length. The length of this acyl chain significantly influences the biological function of the ceramide molecule. C18-ceramide, in particular, has been implicated as a pro-apoptotic signal that converges on the mitochondria.[2]

The accumulation of ceramides in the mitochondrial outer membrane (MOM) is a crucial event preceding the release of intermembrane space proteins such as cytochrome c.[3][4] This release is a hallmark of MOMP and a key trigger for the activation of caspases and the execution phase of apoptosis. Evidence suggests that ceramides, including C18-ceramide, do not merely act as signaling molecules but can directly participate in the permeabilization of the MOM.[5] This guide will explore the molecular mechanisms of C18-ceramide-induced MOMP, with a focus on direct channel formation and its regulation.

The Central Mechanism: Ceramide Channel Formation

A primary mechanism by which C18-ceramide is proposed to induce MOMP is through its self-assembly into large, protein-permeable channels within the mitochondrial outer membrane.[1][6] These channels are structurally distinct from the pores formed by pro-apoptotic Bcl-2 family proteins like Bax and Bak.

Ceramides can form stable, barrel-stave channels that are sufficiently large to allow the passage of pro-apoptotic proteins from the intermembrane space to the cytosol.[1][6] The formation of these channels is a reversible process, and their stability is influenced by the concentration of ceramide within the membrane.[1] Dihydroceramide (B1258172), a precursor of ceramide that lacks the 4,5-trans double bond, is unable to form these channels, highlighting the structural specificity required for this process.[5] This correlates with the observation that dihydroceramide does not induce apoptosis.[5]

dot

Caption: C18-Ceramide monomers self-assemble in the MOM to form a channel, facilitating cytochrome c release.

Quantitative Aspects of C18-Ceramide-Induced MOMP

The induction of MOMP by C18-ceramide is a concentration-dependent process. The following tables summarize key quantitative data from published studies.

Table 1: Effective Concentrations of Ceramide for MOMP Induction

| Ceramide Species | System | Effective Concentration | Observed Effect | Reference |

| C16-Ceramide | Isolated HeLa Mitochondria | 0.05 - 1 µM | Dose-dependent cytochrome c release | [7] |

| C2/C16-Ceramide | Isolated Rat Liver Mitochondria | 4 pmol/nmol mitochondrial phospholipid | Formation of protein-permeable channels | [5] |

| C18-Ceramide | Cardiomyocytes | Not specified (CerS2 overexpression) | Increased apoptosis | [8] |

| C2-Ceramide | Isolated Rat Liver Mitochondria | 20 µM | Reversible permeabilization to cytochrome c | [1] |

Table 2: Time-Course of Ceramide-Induced Permeabilization

| Ceramide Species | System | Concentration | Time Points | Observation | Reference |

| C2/C16-Ceramide | Isolated Rat Liver Mitochondria | 20 µM | 0 - 15 minutes | Time-dependent increase in MOM permeability | [9] |

| C18-Pyr-Ceramide | HNSCC cell lines | Not specified | Up to 24 hours | Induction of lethal mitophagy | [10] |

Interplay with Bcl-2 Family Proteins

The role of C18-ceramide in MOMP is intricately linked with the functions of the Bcl-2 family of proteins, which are central regulators of apoptosis.

Synergistic Action with Pro-Apoptotic Bax

C18-ceramide and the pro-apoptotic protein Bax can act synergistically to permeabilize the mitochondrial outer membrane.[6][11] At concentrations where either agent alone has a minimal effect, their combination leads to substantial MOMP.[6] This suggests a cooperative mechanism where ceramide may facilitate the insertion and/or oligomerization of Bax in the MOM, or that Bax may stabilize or enlarge pre-existing ceramide channels.[6] This synergistic relationship underscores a complex interplay where both lipid and protein components contribute to the formation of a lethal pore.

dot

Caption: C18-Ceramide and activated Bax synergistically promote MOMP.

Antagonism by Anti-Apoptotic Bcl-xL

Conversely, anti-apoptotic proteins like Bcl-xL can counteract the effects of ceramide. Bcl-xL has been shown to inhibit the formation of ceramide channels.[12][13] This inhibition is thought to occur through a direct interaction between Bcl-xL and the ceramide channel, leading to its disassembly.[12] The hydrophobic groove of Bcl-xL has been identified as a potential binding site for ceramide, and small molecule inhibitors that target this groove can disrupt the inhibitory effect of Bcl-xL on ceramide channels.[14]

Experimental Protocols

Quantification of Mitochondrial C18-Ceramide by LC-MS/MS

This protocol is adapted from established lipidomics methodologies.[15][16]

1. Mitochondrial Isolation:

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in mitochondrial isolation buffer (e.g., containing sucrose, HEPES, and EGTA).

-

Homogenize the cells using a Dounce homogenizer.

-

Perform differential centrifugation to pellet the mitochondria.

-

Determine the protein concentration of the mitochondrial fraction.

2. Lipid Extraction:

-

To 30 µg of mitochondrial protein, add a known amount of an internal standard (e.g., d18:1/17:0 ceramide).

-

Add a mixture of methanol (B129727) and methyl tert-butyl ether (MTBE) to the sample.

-

Vortex thoroughly and incubate to allow for phase separation.

-

Centrifuge and collect the upper organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

3. LC-MS/MS Analysis:

-

Reconstitute the dried lipid extract in an appropriate solvent for injection.

-

Separate the lipid species using a C18 reverse-phase chromatography column with a suitable gradient.

-

Detect and quantify the ceramide species using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for C18-ceramide and the internal standard.

dot

Caption: Workflow for the quantification of mitochondrial C18-ceramide.

In Vitro Cytochrome c Release Assay

This protocol is based on established methods for assessing MOMP in isolated mitochondria.[17][18]

1. Isolation of Mitochondria:

-

Isolate mitochondria from cells or tissues as described in Protocol 5.1.

-

Resuspend the final mitochondrial pellet in a suitable respiration buffer.

2. Incubation with C18-Ceramide:

-

Aliquot the mitochondrial suspension into microcentrifuge tubes.

-

Add varying concentrations of C18-ceramide (dissolved in an appropriate vehicle, e.g., ethanol) to the mitochondria.

-

Include a vehicle-only control.

-

Incubate the samples at 30°C for a specified time (e.g., 30 minutes).

3. Separation of Supernatant and Pellet:

-

Centrifuge the samples at high speed (e.g., 12,000 x g) for 5 minutes at 4°C to pellet the mitochondria.

-

Carefully collect the supernatant, which contains the released proteins.

-

Resuspend the mitochondrial pellet in a sample buffer.

4. Western Blot Analysis:

-

Separate the proteins in the supernatant and pellet fractions by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with a primary antibody specific for cytochrome c.

-

Use a secondary antibody conjugated to horseradish peroxidase (HRP) for detection.

-

Visualize the bands using an enhanced chemiluminescence (ECL) substrate.

-

The presence of cytochrome c in the supernatant fraction indicates MOMP.

Downstream Consequences of C18-Ceramide-Induced MOMP

Beyond the direct permeabilization of the MOM, C18-ceramide can also influence other mitochondrial functions that contribute to apoptosis.

Effects on the Electron Transport Chain and ROS Production

Ceramides have been shown to interact with and inhibit complexes of the mitochondrial electron transport chain (ETC).[19][20] This inhibition can lead to an increase in the production of reactive oxygen species (ROS), which can further damage mitochondrial components and amplify the apoptotic signal.[19]

Induction of Mitophagy

In some contexts, the accumulation of C18-ceramide at the mitochondria can trigger mitophagy, a selective form of autophagy that removes damaged mitochondria.[10][21] This process involves the recruitment of the autophagic machinery to the mitochondria, leading to their engulfment and degradation. While often a pro-survival mechanism, under conditions of excessive stress, lethal mitophagy can contribute to cell death.[10]

Conclusion and Future Directions

C18-ceramide is a critical player in the induction of mitochondrial outer membrane permeabilization. Its ability to form channels, both independently and in concert with pro-apoptotic proteins like Bax, provides a direct mechanism for the release of pro-apoptotic factors. The regulation of these processes by anti-apoptotic proteins such as Bcl-xL highlights the intricate balance that governs cell fate at the mitochondrial level.

For drug development professionals, the pathways involving C18-ceramide present novel therapeutic targets. Modulating the activity of ceramide synthases to alter the levels of specific ceramide species, or developing molecules that interfere with the ceramide-Bax interaction or mimic the inhibitory action of Bcl-xL on ceramide channels, could offer new strategies for either inducing apoptosis in cancer cells or preventing it in degenerative diseases.

Future research should continue to elucidate the precise stoichiometry and structure of ceramide-Bax hybrid pores, further investigate the regulation of ceramide synthase localization and activity during apoptosis, and explore the therapeutic potential of targeting these pathways in preclinical models. A deeper understanding of the multifaceted role of C18-ceramide in MOMP will undoubtedly pave the way for innovative therapeutic interventions.

References

- 1. Mitochondrial Ceramide and the Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ceramide Acyl Chain Length and Its Relevance to Intracellular Lipid Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ceramide induces cytochrome c release from isolated mitochondria. Importance of mitochondrial redox state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ceramide induces cytochrome c release from isolated mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ceramide forms channels in mitochondrial outer membranes at physiologically relevant concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ceramide and activated Bax act synergistically to permeabilize the mitochondrial outer membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mitochondrial Ceramide-Rich Macrodomains Functionalize Bax upon Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Ceramide Channels Increase the Permeability of the Mitochondrial Outer Membrane to Small Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ceramide targets autophagosomes to mitochondria and induces lethal mitophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Ceramide Channels: Destabilization by Bcl-xL and Role in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ceramide channels: destabilization by Bcl-xL and role in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. science.umd.edu [science.umd.edu]

- 15. Analysis and Quantification of the Mitochondrial–ER Lipidome [bio-protocol.org]

- 16. en.bio-protocol.org [en.bio-protocol.org]

- 17. fbri.vtc.vt.edu [fbri.vtc.vt.edu]

- 18. genetex.com [genetex.com]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. Ceramide interaction with the respiratory chain of heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Ceramide Metabolism Balance, a Multifaceted Factor in Critical Steps of Breast Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]

C18-Ceramide Downstream Signaling Pathways in Cancer Cells: A Technical Guide

Abstract

Ceramides, central molecules in sphingolipid metabolism, are critical regulators of cellular processes, including proliferation, apoptosis, and autophagy.[1] Within this class of lipids, C18-ceramide, predominantly synthesized by Ceramide Synthase 1 (CerS1), has emerged as a significant tumor-suppressor lipid.[2][3] In numerous cancer types, such as head and neck squamous cell carcinoma (HNSCC), endogenous levels of C18-ceramide are suppressed, correlating with poorer prognosis.[2][4] Conversely, the elevation of C18-ceramide, often induced by chemotherapeutic agents, triggers potent anti-cancer effects through distinct downstream signaling pathways.[1] This technical guide provides an in-depth exploration of the core signaling cascades regulated by C18-ceramide in cancer cells, including the induction of apoptosis, lethal mitophagy, and the modulation of key protein phosphatases. We present quantitative data from seminal studies, detailed experimental protocols for pathway analysis, and visual diagrams of the signaling networks to offer a comprehensive resource for researchers and drug development professionals in oncology.

Core C18-Ceramide Signaling Pathways

C18-ceramide exerts its tumor-suppressive functions by activating multiple, sometimes intersecting, signaling pathways that culminate in cancer cell death or growth arrest. Unlike C16-ceramide, which can be pro-proliferative, C18-ceramide is consistently associated with anti-tumorigenic outcomes.[1][5]

Induction of Apoptosis

The elevation of C18-ceramide is a potent trigger for the intrinsic, or mitochondrial, pathway of apoptosis.[5] This signaling cascade is a key mechanism by which chemotherapeutic drugs like gemcitabine (B846) and doxorubicin (B1662922) exert their effects.[6][7] Treatment with these agents leads to a significant increase in CerS1 expression and a subsequent rise in intracellular C18-ceramide levels.[7] This accumulation facilitates the oligomerization of pro-apoptotic Bcl-2 family proteins, such as Bax and Bak, at the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP).[5][8] The release of cytochrome c from the mitochondria then initiates the activation of a caspase cascade, beginning with caspase-9 and culminating in the activation of executioner caspase-3, which orchestrates the dismantling of the cell.[6][7]

Induction of Lethal Mitophagy

Beyond apoptosis, C18-ceramide can initiate an alternative cell death program known as lethal mitophagy, a specialized form of autophagy that targets mitochondria for degradation.[2][9] This process is notably independent of caspases and the apoptotic machinery (Bax/Bak).[4][9] The pathway is initiated by the localization of CerS1 to mitochondrial-associated membranes, leading to the production and accumulation of C18-ceramide directly on the outer mitochondrial membrane.[4] This event is often preceded by Drp1-dependent mitochondrial fission.[9] The C18-ceramide on the mitochondrial surface then acts as a direct binding partner and anchor for the lipidated form of Microtubule-associated protein 1 light chain 3 beta (LC3B-II), a key protein on the autophagosome membrane.[9][10] This interaction tethers the autophagosome to the mitochondrion, ensuring its engulfment and subsequent degradation, ultimately leading to a form of programmed cell death due to catastrophic loss of mitochondrial function.[10][11]

Regulation of Protein Phosphatases and Downstream Effectors

C18-ceramide is a key activator of a group of enzymes known as ceramide-activated protein phosphatases (CAPPs), primarily Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A).[1] Activation of these phosphatases leads to the dephosphorylation of critical oncogenic proteins, resulting in tumor suppression.

-

PP2A/c-Myc Axis: In several cancers, the oncoprotein c-Myc is stabilized by phosphorylation. C18-ceramide can indirectly activate PP2A by binding to its endogenous inhibitor, I2PP2A (also known as SET).[4][12] This binding releases PP2A from inhibition, allowing it to dephosphorylate c-Myc, which targets c-Myc for proteasomal degradation and suppresses tumor growth.[1][4]

-

PP1/Rb Axis: C18-ceramide-mediated activation of PP1 plays a crucial role in cell cycle control.[1] Activated PP1 dephosphorylates the Retinoblastoma (Rb) protein.[1] Hypophosphorylated Rb is the active form of this tumor suppressor, which binds to E2F transcription factors and halts cell cycle progression at the G1 phase, thereby inhibiting proliferation.[1]

Quantitative Data on C18-Ceramide Signaling

The quantification of C18-ceramide and its downstream effects is crucial for understanding its biological potency. The following table summarizes key quantitative findings from studies on cancer cells.

| Parameter Measured | Cancer Model | Treatment/Condition | Result | Reference(s) |

| C18-Ceramide Levels | HNSCC (UM-SCC-22A) Xenografts | Gemcitabine/Doxorubicin | ~7-fold increase in tumors | [7] |

| CerS1 (LASS1) Activity | HNSCC (UM-SCC-22A) Cells | Gemcitabine/Doxorubicin | 3.5-fold increase | [7] |

| Total Ceramide Levels | Osteosarcoma (U2OS) Cells | TNF-α | ~5-fold increase | [13] |

| C18-Ceramide Levels | Human Glioma Tissue | Compared to control tissue | Significantly lower | [14][15] |

| C18-Ceramide Levels | HNSCC Tumors | Compared to normal tissue | Significantly reduced | [6][14] |

| C16-Ceramide Levels | HNSCC Tumors | Compared to normal tissue | Increased | [16][17] |

Key Experimental Protocols

Investigating the C18-ceramide signaling network requires precise methodologies for lipid quantification and functional cellular assays.

Quantification of C18-Ceramide by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurately quantifying specific lipid species like C18-ceramide from complex biological samples.[18]

Protocol Outline:

-

Cell Culture and Treatment: Seed cancer cells at a desired density and treat with the agent of interest (e.g., doxorubicin) or a vehicle control for a specified time.

-

Cell Harvesting and Lysis: For adherent cells, wash with ice-cold PBS, scrape, and pellet by centrifugation. For suspension cells, pellet directly.[19] Resuspend the pellet in a suitable buffer.

-

Lipid Extraction:

-

Perform a lipid extraction using the Bligh and Dyer method (chloroform:methanol:water).[19]

-

Prior to extraction, spike the sample with a known amount of an internal standard, such as C17:0-ceramide, which is not naturally abundant in mammalian cells.[19][20] This corrects for extraction efficiency and instrument variability.

-

Vortex thoroughly to mix phases, then centrifuge to separate the aqueous and organic layers.

-

Carefully collect the lower organic phase, which contains the lipids.[19]

-

-

Sample Preparation: Dry the extracted lipids under a stream of nitrogen gas and reconstitute the sample in a solvent compatible with the LC mobile phase (e.g., methanol).[19]

-

LC-MS/MS Analysis:

-

Chromatography: Inject the sample onto a C18 or C8 reversed-phase column to separate lipid species based on hydrophobicity.[19][20]

-

Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI). Define a specific precursor-to-product ion transition for C18-ceramide (e.g., m/z 564.5 -> 264.3) and the internal standard.[15][20]

-

-

Data Analysis: Integrate the peak areas for C18-ceramide and the internal standard. Calculate the absolute or relative amount of C18-ceramide by normalizing to the internal standard and the initial sample amount (e.g., protein concentration or cell number).[20]

Analysis of Mitophagy

Assessing mitophagy involves tracking the colocalization of mitochondria with autophagosomes and quantifying autophagic flux.

Protocol Outline:

-

Cell Transfection: Co-transfect cancer cells with plasmids encoding a fluorescently-tagged LC3 protein (e.g., GFP-LC3 or mCherry-GFP-LC3) and a mitochondrial marker (e.g., a plasmid encoding mCherry-Parkin or by using a dye like MitoTracker™ Red CMXRos).

-

Induction of Mitophagy: Treat the transfected cells with a C18-ceramide analog or overexpress CerS1 to induce mitophagy. Include appropriate controls (e.g., vehicle control, known mitophagy inducer like CCCP).

-

Fluorescence Microscopy:

-

Image the cells using a confocal fluorescence microscope at various time points after treatment.

-

Observe the formation of puncta for the LC3 marker, indicating autophagosome formation.

-

Assess the degree of colocalization between the LC3 puncta (autophagosomes) and the mitochondrial marker. A significant increase in colocalization indicates the engulfment of mitochondria by autophagosomes.

-

-

Western Blot for LC3 Conversion:

-

In a parallel experiment, lyse treated and control cells.

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Probe the membrane with an antibody against LC3.

-

The conversion of the cytosolic form (LC3-I, ~18 kDa) to the lipidated, autophagosome-associated form (LC3-II, ~16 kDa) is a hallmark of autophagy activation. Quantify the LC3-II/LC3-I ratio or the ratio of LC3-II to a loading control (e.g., actin) to measure autophagic flux.

-

References

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. preprints.org [preprints.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 14. Natural Products and Small Molecules Targeting Cellular Ceramide Metabolism to Enhance Apoptosis in Cancer Cells | MDPI [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. gavinpublishers.com [gavinpublishers.com]

- 17. The Role of Ceramide and Sphingolipid Metabolism in Cancer Therapeutics [gavinpublishers.com]

- 18. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]

- 19. benchchem.com [benchchem.com]

- 20. pp.bme.hu [pp.bme.hu]

regulation of Ceramide Synthase 1 (CerS1) and C18-Ceramide production

An In-Depth Technical Guide to the Regulation of Ceramide Synthase 1 (CerS1) and C18-Ceramide Production

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of CerS1 and C18-Ceramide

Ceramide Synthase 1 (CerS1), formerly known as Longevity Assurance Homolog 1 (LASS1), is a pivotal enzyme in sphingolipid metabolism.[1][2] Located primarily in the endoplasmic reticulum (ER) and Golgi apparatus membranes, CerS1 is one of six mammalian ceramide synthases, each exhibiting distinct specificity for fatty acyl-CoA substrates.[3][4] CerS1 uniquely and preferentially catalyzes the N-acylation of sphingoid bases (e.g., sphinganine, sphingosine) with stearoyl-CoA, an 18-carbon fatty acyl-CoA, to produce C18-dihydroceramide and C18-ceramide, respectively.[1][5][6]

This specificity is critical, as C18-ceramide is not merely a structural lipid but a potent bioactive molecule implicated in diverse signaling pathways. It plays significant roles in apoptosis, mitochondrial function, ER stress, and the regulation of cell growth.[7][8][9] Notably, dysregulation of CerS1 expression and C18-ceramide levels is frequently observed in pathological conditions, including cancer and metabolic diseases.[7][10] In head and neck squamous cell carcinoma (HNSCC) and gliomas, for instance, C18-ceramide levels are often suppressed, suggesting a tumor-suppressive role.[7] Understanding the complex, multi-layered regulation of CerS1 is therefore paramount for developing novel therapeutic strategies that target this critical metabolic and signaling node. This guide provides a detailed overview of the transcriptional, post-transcriptional, and post-translational mechanisms governing CerS1 and the production of C18-ceramide.

Regulation of CerS1 Expression

The cellular levels of CerS1 are tightly controlled at both the transcriptional and post-transcriptional levels, ensuring that the production of bioactive C18-ceramide is appropriately matched to cellular needs.

Transcriptional Control

The expression of the CERS1 gene is regulated by a variety of transcription factors that bind to its promoter region. Analysis of the CERS1 promoter has identified potential binding sites for factors including c-Ets-1, E47, FOXJ2, GR, SRF, XBP-1, and ZIC2 .[3] In the context of cancer, epigenetic modifications also play a crucial role. For example, histone deacetylase 1 (HDAC1) has been shown to contribute to the repression of CERS1 gene expression in HNSCC, providing a mechanism for cancer cells to evade the pro-apoptotic effects of C18-ceramide.[10]

Post-Transcriptional Regulation

Following transcription, CERS1 mRNA is subject to regulation by microRNAs (miRNAs). A key identified regulator is miR-574-5p .[10][11] This miRNA specifically targets an alternatively spliced variant of CerS1 mRNA, which is found predominantly in cancer cells.[11] By binding to this mRNA variant, miR-574-5p promotes its degradation, leading to reduced CerS1 protein levels and consequently lower C18-ceramide production, thereby supporting a pro-survival phenotype in cancer cells.[10][11]

Post-Translational Regulation of CerS1 Activity

The activity of the CerS1 protein is dynamically regulated by post-translational modifications and protein-protein interactions, allowing for rapid control of C18-ceramide synthesis in response to cellular stress and signaling cues.

Regulation by Phosphorylation and Proteasomal Degradation

CerS1 is a protein with a short half-life, estimated to be around 20-30 minutes under basal conditions.[12] Its levels are controlled via ubiquitination and subsequent degradation by the proteasome.[8][13] This turnover is highly regulated and can be accelerated by various cellular stresses, including DNA-damaging chemotherapeutic agents (e.g., cisplatin, doxorubicin) and UV light.[8][12]

This process is governed by the opposing actions of two key signaling kinases:

-

p38 MAP Kinase (p38 MAPK): Acts as a positive regulator of CerS1 turnover. Stress stimuli that activate p38 MAPK lead to increased CerS1 degradation.[8][12]

-

Protein Kinase C (PKC): Functions as a negative regulator of turnover. Activation of PKC leads to the phosphorylation of CerS1, which stabilizes the protein and prevents its degradation.[8][12]

Interestingly, the stress-induced degradation of CerS1 requires the enzyme's own catalytic activity, forming a negative feedback loop that tightly controls C18-ceramide levels during cellular stress.[12]

References

- 1. Ceramide synthases at the centre of sphingolipid metabolism and biology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ceramide synthase 1 - Wikipedia [en.wikipedia.org]

- 3. genecards.org [genecards.org]

- 4. CERS1 ceramide synthase 1 - NIH Genetic Testing Registry (GTR) - NCBI [ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

- 6. kprsbio.co.il [kprsbio.co.il]

- 7. caymanchem.com [caymanchem.com]

- 8. Ceramide synthase 1 is regulated by proteasomal mediated turnover - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. CERS1 ceramide synthase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 12. CERAMIDE SYNTHASE 1 IS REGULATED BY PROTEASOMAL MEDIATED TURNOVER - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Intricate Dance: A Technical Guide to the C18-Ceramide and Protein Phosphatase 2A Interaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Phosphatase 2A (PP2A) is a critical serine/threonine phosphatase that acts as a tumor suppressor by regulating key cellular processes, including cell cycle progression, apoptosis, and signal transduction. Its activity is tightly controlled by a complex interplay of its subunit composition and the presence of endogenous inhibitors. One such inhibitor, I2PP2A (also known as SET), is frequently overexpressed in various cancers, leading to the suppression of PP2A's tumor-suppressive functions. The bioactive sphingolipid, C18-ceramide, has emerged as a key endogenous activator of PP2A, offering a potential therapeutic avenue for cancers characterized by PP2A inhibition. This technical guide provides an in-depth exploration of the molecular interactions between C18-ceramide and PP2A, detailing the underlying signaling pathways, quantitative data from key studies, and comprehensive experimental protocols to facilitate further research in this promising area of drug development.

The Core Interaction: C18-Ceramide Directly Targets the PP2A Inhibitor I2PP2A/SET

The prevailing mechanism for C18-ceramide-mediated activation of PP2A is not through direct binding to the phosphatase itself, but rather through an indirect mechanism involving the sequestration of its inhibitor, I2PP2A/SET.[1][2][3][4] C18-ceramide exhibits a preferential binding affinity for I2PP2A/SET, effectively displacing it from the PP2A catalytic subunit.[1][2] This dissociation relieves the inhibition of PP2A, restoring its phosphatase activity. This interaction is highly specific, with studies showing that other ceramide species, such as C16-ceramide, are less effective at binding I2PP2A/SET and consequently, at activating PP2A.[1][2] Molecular docking and mutagenesis studies have identified key residues within I2PP2A/SET, such as K209 and Y122, that are crucial for this selective interaction with C18-ceramide.[5][6]

Quantitative Analysis of C18-Ceramide-Mediated PP2A Activation

The activation of PP2A by C18-ceramide has been quantified in several studies, providing valuable data for understanding the dose-dependent nature of this interaction. The following tables summarize key quantitative findings from the literature.

| Parameter | Value | Cell/System Type | Reference |

| EC50 for PP2A Activation | ~10 µM | In vitro (PP2A trimer) | [7] |

| Fold Activation of PP2A | 2-6 fold | In vitro (PP2A trimer and catalytic subunit) | [7] |

| Concentration for Decreased I2PP2A-PP2Ac Interaction | 10 µM | A549 cell extracts | [1] |

| Maximal Stimulation of PP2A-like activity | +50-100% | INS-1 and HIT-T15 cells | [8] |

| Concentration for PP2A (ABC trimer) induction | 2-5 µM | In vitro | [8] |

Table 1: Quantitative data on the activation of PP2A by C18-Ceramide.

| Ceramide Species | Effect on PP2A Activity | Notes | Reference |

| D-erythro-C18-ceramide | Activator | The natural and biologically active stereoisomer. | [7] |

| D-threo-C18-ceramide | Inhibitor | Stereoisomer that does not activate PP2A. | [7] |

| L-threo-C18-ceramide | Inhibitor | Stereoisomer that does not activate PP2A. | [7] |

| L-erythro-C18-ceramide | Inhibitor | Enantiomer that does not activate PP2A. | [7] |

| C16-ceramide | Less effective than C18-ceramide | Does not effectively bind I2PP2A. | [1] |

Table 2: Stereospecificity and Acyl Chain Length Dependence of Ceramide Interaction with PP2A.

Signaling Pathways and Downstream Effects

The activation of PP2A by C18-ceramide initiates a cascade of downstream signaling events, culminating in anti-proliferative and pro-apoptotic effects. A key target of reactivated PP2A is the oncoprotein c-Myc.

As depicted in the diagram, C18-ceramide binding to I2PP2A/SET leads to the activation of PP2A.[1][2] Activated PP2A then dephosphorylates c-Myc at serine 62, a phosphorylation event that normally stabilizes the protein.[1] Dephosphorylated c-Myc is subsequently targeted for proteasomal degradation, leading to a reduction in its cellular levels.[1] This decrease in the oncoprotein c-Myc contributes to the anti-proliferative and pro-apoptotic effects observed upon C18-ceramide treatment in cancer cells.[1][9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the C18-ceramide-PP2A interaction.

Co-Immunoprecipitation of I2PP2A and PP2A

This protocol is designed to assess the disruption of the I2PP2A-PP2A complex in the presence of C18-ceramide.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-I2PP2A antibody

-

Anti-PP2A catalytic subunit antibody

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., 0.1 M glycine, pH 2.5)

-

Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)

-

C18-ceramide (and vehicle control, e.g., DMSO)

Procedure:

-

Cell Treatment and Lysis: Treat cultured cells with C18-ceramide or vehicle control for the desired time. Harvest and lyse the cells in ice-cold lysis buffer.

-

Pre-clearing: Add Protein A/G beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding. Pellet the beads by centrifugation and transfer the supernatant to a fresh tube.

-

Immunoprecipitation: Add the anti-I2PP2A antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

-

Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with gentle rotation.

-

Washing: Pellet the beads and discard the supernatant. Wash the beads three times with ice-cold wash buffer.

-

Elution: Resuspend the beads in elution buffer and incubate for 5-10 minutes at room temperature. Pellet the beads and collect the supernatant containing the eluted proteins. Neutralize the eluate with neutralization buffer.

-

Western Blot Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the PP2A catalytic subunit and I2PP2A to determine the extent of their co-immunoprecipitation.

In Vitro PP2A Activity Assay (Malachite Green Assay)

This assay measures the phosphatase activity of PP2A by detecting the release of free phosphate (B84403) from a synthetic phosphopeptide substrate.

Materials:

-

Purified PP2A enzyme

-

PP2A assay buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM NaCl, 0.1 mM EGTA)

-

Phosphopeptide substrate (e.g., K-R-pT-I-R-R)

-

C18-ceramide (solubilized in an appropriate vehicle)

-

Malachite Green reagent

-

96-well microplate

-

Microplate reader

Procedure:

-

Reaction Setup: In a 96-well plate, prepare reaction mixtures containing assay buffer, purified PP2A, and varying concentrations of C18-ceramide or vehicle control.

-

Initiate Reaction: Add the phosphopeptide substrate to each well to start the reaction.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.

-

Stop Reaction and Color Development: Stop the reaction by adding the Malachite Green reagent to each well. This reagent will react with the free phosphate released by PP2A activity to produce a colored product.

-

Measurement: After a short incubation at room temperature to allow for color development, measure the absorbance of each well at approximately 620 nm using a microplate reader.

-

Data Analysis: Generate a standard curve using known concentrations of free phosphate. Use the standard curve to determine the amount of phosphate released in each reaction and calculate the specific activity of PP2A.

LC-MS/MS Analysis of C18-Ceramide Binding to I2PP2A/SET

This protocol outlines a method to quantify the amount of endogenous C18-ceramide bound to immunoprecipitated I2PP2A/SET.

Procedure:

-

Immunoprecipitation of I2PP2A/SET: Perform an immunoprecipitation of I2PP2A/SET from cell lysates as described in the co-immunoprecipitation protocol.

-

Lipid Extraction: After the final wash of the beads, perform a lipid extraction directly from the beads using a suitable solvent system (e.g., a modified Bligh-Dyer extraction with chloroform:methanol).

-

Sample Preparation: Dry the extracted lipid phase under a stream of nitrogen and reconstitute in an appropriate solvent for LC-MS/MS analysis.

-

LC-MS/MS Analysis: Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

-

Chromatography: Use a C18 reverse-phase column to separate the different ceramide species based on their hydrophobicity.

-

Mass Spectrometry: Operate the mass spectrometer in a multiple reaction monitoring (MRM) mode to specifically detect and quantify the transition of the C18-ceramide precursor ion to a specific product ion.

-

-

Quantification: Use a standard curve generated with known amounts of C18-ceramide to quantify the amount of C18-ceramide in the sample. Normalize the results to the amount of immunoprecipitated I2PP2A/SET protein.

Conclusion and Future Directions

The interaction between C18-ceramide and the PP2A pathway represents a significant area of interest for cancer biology and drug development. The ability of this endogenous lipid to reactivate a key tumor suppressor provides a compelling rationale for the development of ceramide-based therapeutics or small molecules that mimic its action. Further research is warranted to fully elucidate the nuances of this interaction, including the precise molecular determinants of C18-ceramide's specificity for I2PP2A/SET and the broader downstream consequences of PP2A reactivation in different cancer contexts. The experimental protocols provided herein offer a robust framework for researchers to contribute to this exciting and rapidly evolving field.

References

- 1. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]

- 2. researchgate.net [researchgate.net]

- 3. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]

- 4. Direct Activation of Protein Phosphatase 2A (PP2A) by Tricyclic Sulfonamides Ameliorates Alzheimer’s Disease Pathogenesis in Cell and Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics -Mass Spectrometry Letters | Korea Science [koreascience.kr]

- 8. Direct interaction between the inhibitor 2 and ceramide via sphingolipid-protein binding is involved in the regulation of protein phosphatase 2A activity and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

The Role of C18-Ceramide in Lethal Mitophagy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mitophagy, the selective autophagic clearance of mitochondria, is a critical cellular process for maintaining mitochondrial homeostasis and overall cellular health. Dysregulation of mitophagy is implicated in a range of pathologies, including neurodegenerative diseases and cancer. A growing body of evidence highlights the pivotal role of C18-ceramide, a specific bioactive sphingolipid, in inducing a form of lethal mitophagy that holds significant therapeutic potential, particularly in oncology. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning C18-ceramide-mediated lethal mitophagy, detailed experimental protocols for its investigation, and a summary of key quantitative findings.

The Signaling Pathway of C18-Ceramide-Induced Lethal Mitophagy

C18-ceramide-induced lethal mitophagy is a caspase-independent cell death pathway distinct from canonical apoptosis. The process is initiated by the generation of C18-ceramide at the mitochondrial outer membrane, which then acts as a direct signal for the recruitment of the autophagic machinery.

Under conditions of cellular stress, the process unfolds as follows:

-

Activation and Translocation of Ceramide Synthase 1 (CerS1): Cellular stress triggers the S-nitrosylation of Dynamin-related protein 1 (Drp1) at cysteine 644 (C644).[1][2] This modification activates Drp1 and causes the release of a 17 kDa protein known as p17 or PERMIT (Protein that Mediates ER-Mitochondria Trafficking).[1][2][3]

-

p17/PERMIT-Mediated Trafficking of CerS1: p17/PERMIT then binds to newly synthesized CerS1 at the endoplasmic reticulum (ER) and facilitates its translocation to the outer mitochondrial membrane (OMM).[1][2][3]

-

C18-Ceramide Synthesis at the Mitochondria: Once at the OMM, CerS1 catalyzes the synthesis of C18-ceramide.[1][4]

-

Mitochondrial Fission: Activated Drp1 mediates the fission of mitochondria, a prerequisite for their engulfment by autophagosomes.[1][5]

-

Direct Interaction of C18-Ceramide with LC3B-II: C18-ceramide on the OMM acts as a receptor for microtubule-associated protein 1 light chain 3 beta-II (LC3B-II), a key protein component of the autophagosome membrane.[4][5] This interaction is crucial for anchoring the autophagosome to the mitochondrion.

-

Mitophagosome Formation and Lysosomal Degradation: The engulfment of the mitochondrion by the autophagosome forms a mitophagosome, which subsequently fuses with a lysosome to form an autolysosome, leading to the degradation of the mitochondrion.[4][5]

This cascade of events results in a significant reduction in mitochondrial mass, leading to a bioenergetic crisis and ultimately, cell death.

Signaling Pathway Diagram

Quantitative Data on C18-Ceramide-Induced Lethal Mitophagy

The induction of lethal mitophagy by C18-ceramide has been shown to have significant effects on cancer cell viability and tumor growth. The following tables summarize representative quantitative data from studies investigating this pathway.

Table 1: Effect of CerS1/C18-Ceramide on Mitochondrial Function and Tumor Growth

| Parameter | Control | CerS1/C18-Ceramide Induced | Fold Change/Effect | Reference |

| Mitochondrial Oxygen Consumption Rate (OCR) | High | Significantly Decreased | Inhibition of mitochondrial respiration | [5] |

| Tumor Volume in Xenograft Models | Progressive Growth | Significantly Reduced | Tumor suppression | [6] |

| Cancer Cell Viability | High | Significantly Decreased | Induction of cell death | [4] |

Table 2: Key Molecular Interactions and Their Functional Consequences

| Interacting Molecules | Experimental Observation | Functional Consequence | Reference |

| C18-Ceramide and LC3B-II | Direct binding demonstrated by co-immunoprecipitation and lipid-protein interaction assays. | Anchoring of autophagosomes to mitochondria. | [4][5] |

| Drp1 (wild-type) vs. Drp1 (C644A mutant) | C644A mutant fails to be S-nitrosylated and does not promote CerS1 translocation. | Drp1 nitrosylation is critical for initiating the mitophagy cascade. | [1][2] |

| p17/PERMIT (present) vs. p17/PERMIT (knockdown) | Knockdown of p17/PERMIT prevents CerS1 translocation to mitochondria. | p17/PERMIT is essential for the trafficking of CerS1. | [2][3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study C18-ceramide-induced lethal mitophagy.

Quantification of Mitophagy using mt-Keima and Flow Cytometry

The mt-Keima fluorescent reporter is a pH-sensitive protein that allows for the ratiometric measurement of mitophagy. In the neutral pH of the mitochondrial matrix, mt-Keima is excited at 440 nm. Upon delivery to the acidic environment of the lysosome via mitophagy, its excitation maximum shifts to 586 nm.

Protocol:

-

Cell Transfection/Transduction: Transfect or transduce target cells with a vector encoding mitochondria-targeted Keima (mt-Keima). Establish a stable cell line for consistent expression.

-

Induction of Mitophagy: Treat cells with the desired concentration of C18-ceramide or an inducing agent (e.g., sodium selenite) for the appropriate duration.

-

Cell Harvesting: Gently detach cells using a non-enzymatic cell dissociation solution.

-

Staining (Optional): Stain cells with a viability dye to exclude dead cells from the analysis.

-

Flow Cytometry Analysis:

-

Excite cells with both 405 nm (for neutral mt-Keima) and 561 nm (for acidic mt-Keima) lasers.

-

Collect emission signals using appropriate filters (e.g., 610/20 nm).

-

Gate on the live, single-cell population.

-

Analyze the ratio of the 561 nm to 405 nm signals to quantify the percentage of cells undergoing mitophagy.[3]

-

Experimental Workflow: mt-Keima Flow Cytometry

Visualization of Mitophagy by Live-Cell Imaging

This method allows for the direct observation of the colocalization of mitochondria and lysosomes, an indicator of mitophagic flux.

Protocol:

-

Cell Seeding: Plate cells on glass-bottom dishes suitable for microscopy.

-

Mitochondria Staining: Incubate cells with a mitochondrial dye (e.g., 100-200 nM MitoTracker™ Green FM) for 30-60 minutes.[7][8]

-

Lysosome Staining: Following mitochondrial staining, incubate cells with a lysosomal dye (e.g., 50-100 nM LysoTracker™ Red DND-99) for 15-30 minutes.[7][8]

-

Induction of Mitophagy: Treat cells with C18-ceramide or an inducing agent.

-

Live-Cell Imaging: Acquire images using a confocal microscope equipped with a live-cell imaging chamber. Use appropriate laser lines and emission filters for the selected dyes.

-

Image Analysis: Quantify the colocalization of green (mitochondria) and red (lysosomes) signals. An increase in yellow puncta (colocalization) indicates an increase in mitophagy.[7]

Measurement of Mitochondrial Respiration using a Seahorse XF Analyzer

The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) of live cells in real-time, providing key parameters of mitochondrial function.

Protocol:

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density.

-

Treatment: Treat cells with C18-ceramide for the desired duration.

-

Assay Preparation: Replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a CO2-free incubator.

-

Seahorse XF Analysis (Mito Stress Test):

-

Measure the basal OCR.

-

Sequentially inject mitochondrial inhibitors:

-

Oligomycin: Inhibits ATP synthase (reveals ATP-linked respiration and proton leak).

-

FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): Uncouples the mitochondrial membrane potential (reveals maximal respiration).

-

Rotenone/Antimycin A: Inhibit Complex I and III (reveals non-mitochondrial respiration).

-

-

-

Data Analysis: Calculate key parameters of mitochondrial respiration (basal respiration, ATP production, maximal respiration, and spare respiratory capacity).[9][10][11]

Quantification of C18-Ceramide by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of lipid species.

Protocol:

-

Lipid Extraction:

-

Harvest and pellet cells.

-

Perform a Bligh-Dyer or similar lipid extraction using a chloroform/methanol/water solvent system.

-

Spike samples with a C17-ceramide internal standard for accurate quantification.[12]

-

-

LC Separation:

-

Resuspend the lipid extract in an appropriate solvent.

-

Inject the sample onto a C18 reverse-phase HPLC column.

-

Use a gradient of mobile phases (e.g., acetonitrile/water with formic acid and ammonium (B1175870) acetate) to separate the different ceramide species.[12][13]

-

-

MS/MS Detection:

-

Ionize the eluting lipids using electrospray ionization (ESI) in positive ion mode.

-

Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transition for C18-ceramide (e.g., m/z 566.5 → 264.4).[13]

-

-

Data Analysis: Quantify the amount of C18-ceramide by comparing its peak area to that of the internal standard.[12]

Conclusion and Future Directions

The elucidation of the C18-ceramide-mediated lethal mitophagy pathway has opened new avenues for therapeutic intervention, particularly in cancer. The direct induction of a non-apoptotic, mitochondrial-centric cell death program presents a promising strategy to overcome resistance to conventional apoptosis-inducing therapies. Future research should focus on the development of specific and potent inducers of this pathway, as well as the identification of biomarkers to predict patient response. A deeper understanding of the interplay between C18-ceramide-mediated mitophagy and other cellular processes will be crucial for the successful translation of these findings into novel therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Mitochondrial protein import is regulated by p17/PERMIT to mediate lipid metabolism and cellular stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sensitive Measurement of Mitophagy by Flow Cytometry Using the pH-dependent Fluorescent Reporter mt-Keima - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ceramide induced mitophagy and tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ceramide targets autophagosomes to mitochondria and induces lethal mitophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Visualizing Mitophagy with Fluorescent Dyes for Mitochondria and Lysosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protocols for assessing mitophagy in neuronal cell lines and primary neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. content.protocols.io [content.protocols.io]

- 12. C18 Ceramide Analysis in Mammalian Cells Employing Reversed-Phase High Performance Liquid Chromatography Tandem Mass Spectrometrya - PMC [pmc.ncbi.nlm.nih.gov]

- 13. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

C18-Ceramide: A Key Regulator of Lethal Autophagy and Cell Death

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramides (B1148491), a class of bioactive sphingolipids, are central mediators of cellular stress responses. Historically viewed as general inducers of cell death, recent evidence has unveiled a nuanced regulatory system where the specific acyl chain length of ceramide dictates its downstream function. C18-ceramide, synthesized by ceramide synthase 1 (CerS1), has emerged as a potent tumor-suppressor lipid. It orchestrates a caspase-independent form of programmed cell death through the selective induction of lethal mitophagy (the autophagic degradation of mitochondria). The core mechanism involves the direct interaction of C18-ceramide on the mitochondrial surface with lipidated LC3B (LC3B-II), physically anchoring the autophagosome to the mitochondrion for degradation. This guide provides a comprehensive technical overview of the signaling pathways, quantitative effects, and key experimental protocols relevant to C18-ceramide's role in regulating this unique form of autophagic cell death, offering insights for therapeutic development.

Introduction

Sphingolipids are not merely structural components of cellular membranes; they are critical signaling molecules involved in a myriad of cellular processes, including proliferation, senescence, apoptosis, and autophagy.[1] At the heart of sphingolipid metabolism lies ceramide, a molecule whose biological function is profoundly influenced by its N-acyl chain length. Different ceramide synthase (CerS) enzymes produce ceramides with distinct chain lengths, leading to opposing cellular outcomes. For instance, C16-ceramide, generated by CerS6, is often associated with pro-proliferative and anti-apoptotic signals in cancer cells.[1]

In stark contrast, C18-ceramide, predominantly synthesized by CerS1, functions as a key tumor suppressor.[2][3] Many cancer types, including head and neck squamous cell carcinoma (HNSCC) and glioma, exhibit significantly lower levels of C18-ceramide compared to healthy tissues.[3][4][5] Increasing C18-ceramide levels, either through exogenous administration or overexpression of CerS1, potently inhibits cancer cell viability and suppresses tumor growth in vivo.[2][3][6] This effect is primarily mediated through the induction of a specialized and lethal form of autophagy targeted at mitochondria, known as mitophagy. This whitepaper will detail the molecular mechanisms governing C18-ceramide-induced lethal autophagy and its broader implications in programmed cell death.

C18-Ceramide in the Regulation of Autophagy

While autophagy is often characterized as a pro-survival mechanism that allows cells to endure metabolic stress, it can also function as a death pathway. C18-ceramide is a key mediator of this "lethal autophagy," guiding the cell towards a programmed, non-apoptotic death.[2][6]

Induction of Lethal Mitophagy

The primary autophagic process driven by C18-ceramide is the selective degradation of mitochondria. This C18-ceramide-induced lethal mitophagy is a potent tumor-suppressive mechanism that is independent of the classical apoptosis machinery, including caspases and the Bcl-2 family proteins Bax and Bak.[6][7] The process culminates in the large-scale removal of mitochondria, leading to a catastrophic failure of cellular energy metabolism and cell death.[6]

The Core Signaling Axis: C18-Ceramide as an LC3B-II Receptor

The mechanism for targeting mitochondria for autophagic destruction is remarkably direct and relies on C18-ceramide acting as a novel lipid receptor on the mitochondrial surface.[2][6]

The key steps are as follows:

-

CerS1 Translocation and C18-Ceramide Synthesis: Upon cellular stress, CerS1 is translocated to the mitochondrial-associated membrane (MAM), a specialized region of the endoplasmic reticulum. This process can be facilitated by the transporter protein p17/PERMIT.[7][8] At the mitochondria, CerS1 synthesizes C18-ceramide, leading to its accumulation on the outer mitochondrial membrane.[7][8]

-

Mitochondrial Fission: The process is dependent on prior mitochondrial fission mediated by Dynamin-related protein 1 (Drp1). This fission creates smaller mitochondrial fragments that are more easily engulfed by autophagosomes.[6][7]

-

LC3B-II Lipidation: Concurrently, the cytosolic protein LC3B-I is conjugated to phosphatidylethanolamine (B1630911) (PE) to form LC3B-II, which is then incorporated into the elongating autophagosome membrane.[2][6]

-

Direct Ceramide-LC3B-II Interaction: C18-ceramide on the mitochondrial surface acts as a direct binding partner for LC3B-II on the autophagosome.[4][6][7] This lipid-protein interaction physically tethers the autophagosome to the mitochondrion.

-

Engulfment and Degradation: This anchoring facilitates the engulfment of the mitochondrion, forming a complete autophagosome, which then fuses with a lysosome to become an autophagolysosome, where the mitochondrial contents are degraded.[2]

Associated Regulatory Pathways

The induction of lethal autophagy by C18-ceramide is also linked to the modulation of other critical signaling networks.

-

Endoplasmic Reticulum (ER) Stress: Increased C18-ceramide levels are known to induce ER stress, which is a potent trigger for autophagy.[3][5]

-

Inhibition of PI3K/AKT Signaling: The PI3K/AKT/mTOR pathway is a central pro-survival and growth signaling cascade that acts as a major inhibitor of autophagy. C18-ceramide can suppress this pathway, thereby relieving its inhibitory brake on autophagy initiation.[4][9][10] Ceramide-activated protein phosphatases (CAPPs), such as PP2A, can directly dephosphorylate and inactivate Akt.[4][11]

C18-Ceramide in the Regulation of Cell Death

While lethal mitophagy is a primary death mechanism, C18-ceramide is situated within a broader network of cell death pathways.

-

Autophagic Cell Death: As detailed above, this is a distinct form of programmed cell death characterized by massive autophagic degradation of cellular components, which in the case of C18-ceramide, is focused on mitochondria. It is a caspase-independent process.[2][6]

-

Apoptosis: Ceramides in general are well-established inducers of apoptosis. While C18-ceramide's primary role appears to be in mitophagy, it can contribute to apoptosis through mechanisms such as activating protein phosphatases that dephosphorylate pro-survival proteins and inducing ER stress.[1][3][4]

-

Necroptosis: Emerging evidence suggests a role for ceramides in regulated necrosis, or necroptosis. Ceramide nanoliposomes have been shown to induce necroptosis by targeting MLKL, a key effector protein in this pathway.[2]

Quantitative Data Summary

The functional consequences of increased C18-ceramide have been quantified across various studies. The following tables summarize key findings.

Table 1: C18-Ceramide's Effect on Autophagy and Mitochondrial Function

| Parameter Measured | Cell Line / Model | Treatment | Result | Citation |

|---|---|---|---|---|